molecular formula C12H9Br2NO3 B14946576 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one CAS No. 521937-08-6

6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one

Cat. No.: B14946576
CAS No.: 521937-08-6
M. Wt: 375.01 g/mol
InChI Key: AJBFRFDRURUSAE-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuroazepine core structure, which is a fused ring system containing both benzene and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one is unique due to its benzofuroazepine core, which provides distinct chemical reactivity and potential for diverse applications. Its combination of bromine and hydroxyl groups further enhances its versatility in synthetic chemistry and biological research .

Properties

CAS No.

521937-08-6

Molecular Formula

C12H9Br2NO3

Molecular Weight

375.01 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one

InChI

InChI=1S/C12H9Br2NO3/c13-6-4-7-8(9(14)10(6)16)5-2-1-3-15-12(17)11(5)18-7/h4,16H,1-3H2,(H,15,17)

InChI Key

AJBFRFDRURUSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC1)OC3=CC(=C(C(=C23)Br)O)Br

Origin of Product

United States

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